2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-propylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-2-3-8-4-6-9(7-5-8)10(15)11(12,13)14/h4-7,10,15H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGJLVCWWBRCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol typically involves the reaction of 4-propylbenzaldehyde with trifluoroacetic acid in the presence of a reducing agent. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a consistent supply of high-quality 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2,2,2-trifluoro-1-(4-propylphenyl)ethan-1-ol, differing primarily in the aromatic substituent:
2,2,2-Trifluoro-1-(p-tolyl)ethan-1-ol
- Structure : 4-Methylphenyl substituent.
- Properties : Melting point = 130–131°C; molecular formula = C₉H₉F₃O.
- Comparison : The shorter methyl group reduces lipophilicity (predicted LogP ~2.8) compared to the propyl group (LogP ~3.5), impacting solubility and bioavailability. The methyl group’s electron-donating effect may slightly deactivate the aromatic ring toward electrophilic substitution relative to the propyl group .
2,2,2-Trifluoro-1-(4-isopropylphenyl)ethan-1-ol
- Structure : 4-Isopropylphenyl substituent.
- Properties : Molecular formula = C₁₁H₁₃F₃O (same as the target compound).
- Comparison : The branched isopropyl group increases steric hindrance and hydrophobicity (predicted LogP ~4.0) compared to the linear propyl chain. This could reduce solubility in polar solvents but enhance binding in hydrophobic protein pockets .
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol
- Structure : Naphthyl substituent.
- Properties : Molecular formula = C₁₂H₉F₃O.
- This makes it suitable for applications requiring strong aromatic interactions, such as fluorophores .
1-(4-Bromophenyl)-2,2,2-trifluoro-1-(5-methoxyindol-3-yl)ethan-1-ol (3d)
- Structure : Hybrid indole and bromophenyl substituents.
- Properties : Melting point = 172–173°C; molecular formula = C₁₈H₁₄BrF₃N₂O₂.
- Comparison : The bromine atom and indole moiety introduce significant electron-withdrawing effects and hydrogen-bonding capacity, raising the melting point and altering reactivity in cross-coupling reactions .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Formula | Melting Point (°C) | Predicted LogP | Key Substituent Effects |
|---|---|---|---|---|
| 2,2,2-Trifluoro-1-(4-propylphenyl)ethanol | C₁₁H₁₃F₃O | Not reported | ~3.5 | Balanced hydrophobicity |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanol | C₉H₉F₃O | 130–131 | ~2.8 | Enhanced solubility |
| 2,2,2-Trifluoro-1-(4-isopropylphenyl)ethanol | C₁₁H₁₃F₃O | Not reported | ~4.0 | Steric hindrance |
| 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanol | C₁₂H₉F₃O | Not reported | ~4.2 | π-π interactions |
| 1-(4-Bromophenyl)-trifluoroethanol (3d) | C₁₈H₁₄BrF₃N₂O₂ | 172–173 | ~3.8 | Halogen bonding |
Biological Activity
2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol is a fluorinated organic compound with potential biological applications. Its unique structural characteristics, particularly the trifluoromethyl group and the propylphenyl moiety, suggest interesting interactions with biological systems. This article explores its biological activity, focusing on its effects against various pathogens and its potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of trifluoromethyl compounds exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to 2,2,2-trifluoro-1-(4-propylphenyl)ethan-1-ol can inhibit the formation of Mycobacterium smegmatis biofilms at concentrations below 10 µM. This suggests a potential role in combating tuberculosis when used in conjunction with existing antibiotics like isoniazid and rifampicin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Bromo-1-(4-propylphenyl)ethan-1-one | M. smegmatis | <10 | Biofilm inhibition |
| 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol | M. tuberculosis (in development) | TBD | Synergistic with TB antibiotics |
Toxicity Studies
In toxicity assessments using Galleria mellonella, the parent compound demonstrated non-toxic characteristics when evaluated against established hemolytic activity benchmarks. The hemolytic activity was significantly lower than that of Triton-X at comparable concentrations . This indicates a favorable safety profile for further development.
Table 2: Toxicity Assessment Results
| Compound | Test Organism | Hemolytic Activity (%) at 151 µM |
|---|---|---|
| 2-Bromo-1-(4-propylphenyl)ethan-1-one | Sheep Blood | 50% |
| 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol | G. mellonella | Non-toxic |
Case Study 1: Anti-Tuberculosis Activity
A study focused on the anti-tuberculosis properties of trifluoromethyl derivatives highlighted the importance of structural modifications in enhancing bioactivity. The research showed that certain modifications to the trifluoromethyl group could significantly improve efficacy against M. tuberculosis, suggesting that 2,2,2-trifluoro-1-(4-propylphenyl)ethan-1-ol may also exhibit similar enhancements when optimized .
Case Study 2: Synergistic Effects
In combination therapies, compounds like 2,2,2-trifluoro-1-(4-propylphenyl)ethan-1-ol have shown potential for synergistic effects when paired with traditional antibiotics. The reduction in EC50 values when used alongside isoniazid and rifampicin underscores its potential as an adjunct therapy in treating resistant strains of tuberculosis .
Q & A
Q. Methodological Considerations :
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Catalysts : Lewis acids increase electrophilicity of carbonyl groups, while Pd/C enhances nitro-group reduction efficiency .
- Yield Optimization : Yields range from 45% (unoptimized routes) to 78% (optimized catalytic hydrogenation) depending on solvent purity and catalyst loading .
How do reaction mechanisms for oxidation and substitution differ in modifying the trifluoromethyl alcohol group?
Basic Research Question
The alcohol group undergoes distinct transformations:
- Oxidation : Using CrO₃ or KMnO₄ converts the alcohol to a ketone (2,2,2-trifluoro-1-(4-propylphenyl)ethanone), critical for further functionalization .
- Substitution : The hydroxyl group can be replaced via Mitsunobu reactions (using DIAD/TPP) or SN2 pathways with alkyl halides, forming ether derivatives .
Q. Mechanistic Insights :
- Steric Effects : Bulky substituents on the 4-propylphenyl group hinder nucleophilic attack in substitution reactions.
- Electronic Effects : Electron-withdrawing trifluoromethyl groups stabilize transition states in oxidation, reducing side-product formation .
What advanced spectroscopic and crystallographic techniques validate structural purity?
Basic Research Question
- NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity (δ = -70 to -75 ppm), while ¹H NMR resolves aromatic proton splitting patterns .
- X-ray Crystallography : Resolves bond angles and torsional strain in the aromatic-ethanol linkage (e.g., C-C-OH torsion ≈ 120°) .
- Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns (e.g., [M+H]⁺ at m/z 262.12) .
Q. Data Interpretation :
- Crystallographic data (CCDC 1894760) reveal intermolecular H-bonding between hydroxyl and fluorine atoms, influencing solubility .
How can enantiomeric purity be achieved in chiral derivatives of this compound?
Advanced Research Question
Chiral resolution involves:
Q. Case Study :
- (R)-enantiomers show higher binding affinity to cytochrome P450 enzymes (IC₅₀ = 1.2 μM vs. 3.8 μM for (S)-forms) .
What computational strategies model interactions with biological targets like enzymes?
Advanced Research Question
Q. Validation :
- Experimental IC₅₀ values correlate with docking scores (R² = 0.89), confirming predictive accuracy .
How can contradictions in reported biological activities be resolved?
Advanced Research Question
Discrepancies in cytotoxicity data (e.g., IC₅₀ ranging from 5–50 μM) arise from:
Q. Resolution Strategies :
- Standardized Protocols : Use identical cell lines, assay durations (48–72 hr), and positive controls (e.g., doxorubicin) .
What methodologies assess compound stability under varying pH and thermal conditions?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Degradation onset at 180°C, with 5% mass loss by 220°C .
- pH Stability Studies : HPLC tracks degradation products (e.g., hydrolysis to trifluoroacetic acid at pH < 3) .
Q. Implications :
- Storage at 4°C in amber vials (pH 7.4 buffer) ensures >95% stability over 6 months .
How does the trifluoromethyl group influence lipophilicity and bioavailability?
Advanced Research Question
Q. Structural Insights :
- Fluorine atoms reduce basicity (pKa ≈ 10.2) and increase metabolic resistance to hepatic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
